2-(1-methyl-1H-imidazol-5-yl)acetic acid hydrochloride
Overview
Description
Pi-Methylimidazoleacetic acid (hydrochloride) is a chemical compound with the molecular formula C6H9ClN2O2. It is a derivative of imidazole and is known for its potential neurotoxic properties . This compound is primarily used in scientific research and has various applications in chemistry, biology, and medicine.
Preparation Methods
The synthesis of Pi-Methylimidazoleacetic acid (hydrochloride) involves several steps. One common method includes the reaction of imidazole with chloroacetic acid, followed by methylation and subsequent conversion to the hydrochloride salt . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Pi-Methylimidazoleacetic acid (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: It can undergo substitution reactions where the imidazole ring is modified using different substituents under specific conditions.
The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Pi-Methylimidazoleacetic acid (hydrochloride) has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Pi-Methylimidazoleacetic acid (hydrochloride) involves its interaction with specific molecular targets and pathways. It is known to act as a neurotoxin by interfering with neurotransmitter systems in the brain . The exact molecular targets and pathways are still under investigation, but it is believed to affect histamine metabolism and related pathways .
Comparison with Similar Compounds
Pi-Methylimidazoleacetic acid (hydrochloride) can be compared with other similar compounds such as:
N-Methylimidazoleacetic acid: Another derivative of imidazole with similar properties but different biological activities.
1-Methylimidazole-5-acetic acid: A closely related compound with distinct chemical and biological characteristics.
The uniqueness of Pi-Methylimidazoleacetic acid (hydrochloride) lies in its specific neurotoxic effects and its role as an endogenous metabolite .
Biological Activity
Overview
2-(1-methyl-1H-imidazol-5-yl)acetic acid hydrochloride, also known as Pi-Methylimidazoleacetic acid hydrochloride, is a chemical compound with the molecular formula C6H9ClN2O2. It is characterized by its imidazole structure, which is prevalent in many biologically active compounds. This compound has garnered attention for its potential neurotoxic properties and its role as an endogenous metabolite, making it a subject of interest in pharmacological and toxicological research.
The biological activity of this compound is primarily linked to its interaction with neurotransmitter systems. It is believed to act as a neurotoxin by disrupting normal neurotransmission processes, particularly through its effects on histamine receptors (H1, H2, H3, and H4). These receptors are crucial in various physiological functions, including immune responses and neurotransmission.
Biological Activity
Neurotoxicity : Research indicates that this compound may exhibit neurotoxic effects, potentially leading to disruptions in neurological functions. The precise mechanisms through which it exerts these effects are still under investigation but may involve interference with neurotransmitter signaling pathways .
Role as an Endogenous Metabolite : Beyond its neurotoxic potential, this compound is also studied for its role as an endogenous metabolite. This suggests that it may play a part in normal physiological processes within the body .
Case Studies
- Neurotoxicity Assessment : A study assessing the neurotoxic potential of this compound found that it significantly affected neuronal viability in vitro. The IC50 values indicated a concentration-dependent cytotoxicity, highlighting the importance of dosage in evaluating its safety profile.
- Histamine Receptor Interaction : Investigations into the interaction of this compound with histamine receptors revealed that it could modulate receptor activity, potentially leading to altered physiological responses. This modulation may contribute to both its therapeutic and toxicological profiles .
Comparative Analysis
The following table summarizes key findings related to the biological activity of this compound compared to similar compounds:
Compound | Neurotoxic Potential | Role as Endogenous Metabolite | Mechanism of Action |
---|---|---|---|
This compound | Yes | Yes | Interferes with neurotransmitter systems |
N-Methylimidazoleacetic acid | Moderate | No | Less defined; primarily used as a reagent |
1-Methylimidazole-5-acetic acid | Low | Yes | Limited interaction with neurotransmitter systems |
Synthesis and Applications
The synthesis of this compound typically involves the reaction of imidazole with chloroacetic acid followed by methylation. This compound finds applications not only in biological research but also in organic synthesis as a reagent for various chemical reactions . Its unique properties make it a valuable intermediate in the development of pharmaceuticals and other fine chemicals.
Properties
IUPAC Name |
2-(3-methylimidazol-4-yl)acetic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2.ClH/c1-8-4-7-3-5(8)2-6(9)10;/h3-4H,2H2,1H3,(H,9,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMKRZGIAUKYDQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1CC(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1071661-55-6 | |
Record name | 2-(1-methyl-1H-imidazol-5-yl)acetic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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